4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide is an organic compound with the molecular formula C12H15ClN2O4 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, an ethoxypropyl group at the nitrogen atom, and a nitro group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-amino-N-(3-ethoxypropyl)-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chloro and ethoxypropyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-ethoxypropyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide: Similar structure but with the nitro group at the 2-position instead of the 3-position.
Uniqueness
4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, nitro, and ethoxypropyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-2-19-7-3-6-14-12(16)9-4-5-10(13)11(8-9)15(17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMJRHCKOQHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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